3-(4-ethylbenzoyl)-6-methoxyquinolin-4(1H)-one
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Overview
Description
3-(4-ethylbenzoyl)-6-methoxyquinolin-4(1H)-one is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a 4-ethylbenzoyl group at the 3-position and a methoxy group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethylbenzoyl)-6-methoxyquinolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-ethylbenzoyl chloride and 6-methoxyquinoline.
Acylation Reaction: The 4-ethylbenzoyl chloride is reacted with 6-methoxyquinoline in the presence of a base such as pyridine or triethylamine to form the desired product.
Reaction Conditions: The reaction is usually carried out under reflux conditions with an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethylbenzoyl)-6-methoxyquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the 4-ethylbenzoyl moiety can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-(4-ethylbenzoyl)-6-hydroxyquinolin-4(1H)-one.
Reduction: Formation of 3-(4-ethylbenzoyl)-6-methoxyquinolin-4-ol.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-ethylbenzoyl)-6-methoxyquinolin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and pathways.
Chemical Research: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Industrial Applications: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-(4-ethylbenzoyl)-6-methoxyquinolin-4(1H)-one involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as kinases and proteases that are involved in cellular signaling pathways.
Pathways Involved: It modulates pathways related to cell cycle regulation, apoptosis, and DNA repair, leading to its potential anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-methylbenzoyl)-6-methoxyquinolin-4(1H)-one: Similar structure with a methyl group instead of an ethyl group.
3-(4-ethylbenzoyl)-6-hydroxyquinolin-4(1H)-one: Similar structure with a hydroxyl group instead of a methoxy group.
Uniqueness
3-(4-ethylbenzoyl)-6-methoxyquinolin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-ethylbenzoyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.
Properties
IUPAC Name |
3-(4-ethylbenzoyl)-6-methoxy-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-3-12-4-6-13(7-5-12)18(21)16-11-20-17-9-8-14(23-2)10-15(17)19(16)22/h4-11H,3H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBWYPZBYIHLRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CNC3=C(C2=O)C=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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